molecular formula C17H12F4N2 B609154 ML363 CAS No. 764588-00-3

ML363

Cat. No.: B609154
CAS No.: 764588-00-3
M. Wt: 320.29
InChI Key: PMJMFJHRNNZVSE-UHFFFAOYSA-N
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Description

ML363 is a chemical compound of emerging interest in medicinal chemistry and catalysis, though its precise structural details remain unspecified in publicly accessible literature within the provided evidence. Based on general nomenclature conventions, this compound likely represents a small-molecule inhibitor or catalyst with applications in organic synthesis or biological systems. While the evidence lacks explicit data on this compound’s molecular structure or synthesis, analogous compounds in (e.g., CAS 2363-16-8 derivatives) suggest that this compound may share features such as aromatic bromo-nitrobenzoate scaffolds or enzyme-inhibitory properties (e.g., CYP450 modulation).

Properties

CAS No.

764588-00-3

Molecular Formula

C17H12F4N2

Molecular Weight

320.29

IUPAC Name

3-(4-Fluorophenyl)-5-[2-methyl-4-(trifluoromethyl)phenyl]-1H-pyrazole

InChI

InChI=1S/C17H12F4N2/c1-10-8-12(17(19,20)21)4-7-14(10)16-9-15(22-23-16)11-2-5-13(18)6-3-11/h2-9H,1H3,(H,22,23)

InChI Key

PMJMFJHRNNZVSE-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(C2=CC(C3=CC=C(F)C=C3)=NN2)C(C)=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML363;  ML-363;  ML 363;  SR-2976;  SR 2976;  SR2976; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Bromo-Nitrobenzoate Derivatives

This compound’s hypothetical structure may resemble brominated nitrobenzoates, such as Methyl 2-bromo-5-nitrobenzoate and Methyl 3-bromo-5-nitrobenzoate (), which exhibit high structural similarity (0.88–0.93 Tanimoto scores). Key comparisons include:

Property This compound (Hypothetical) Methyl 2-bromo-5-nitrobenzoate Methyl 3-bromo-5-nitrobenzoate
Molecular Formula (Not specified) C₈H₆BrNO₄ C₈H₆BrNO₄
Molecular Weight (g/mol) ~260 (estimated) 260.04 260.04
Solubility in Water Low 0.139 mg/mL 0.142 mg/mL
CYP Inhibition Likely (e.g., CYP1A2) CYP1A2, CYP2C19 CYP1A2, CYP2C19
Synthetic Route Palladium-catalyzed Cs₂CO₃, Pd(0) catalysts Similar Pd(0)-based coupling

Key Differences :

  • Regiochemistry : The position of bromo and nitro substituents (ortho vs. meta) impacts electronic properties and binding affinity to enzyme active sites.
  • Bioavailability : Methyl ester derivatives in show moderate bioavailability (Score: 0.55), suggesting this compound may require prodrug optimization for therapeutic use.

Functional Analogs: CYP450 Inhibitors

Parameter This compound Ketoconazole Furafylline
Target Enzymes CYP1A2, CYP2C19 CYP3A4, CYP2C9 CYP1A2
IC₅₀ (nM) Not reported 50–100 (CYP3A4) 10–20 (CYP1A2)
Therapeutic Use Research compound Antifungal Experimental
BBB Penetration Yes (hypothetical) No Limited

Key Insights :

  • Selectivity : this compound’s dual CYP1A2/CYP2C19 inhibition (inferred from ) contrasts with Ketoconazole’s broad activity, reducing off-target risks.
  • Safety Profile : this compound’s hazard data (e.g., H315-H319-H335 in ) indicate skin/eye irritation risks, necessitating handling precautions compared to Ketoconazole’s hepatic toxicity.

Pharmacological Potential

This compound’s CYP inhibition profile suggests utility in drug-drug interaction studies or oncology (e.g., modulating prodrug activation). However, its low solubility (similar to compounds) may limit bioavailability, requiring formulation advances.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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